

biochemical and biophysical profile of doxacurium chloride

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An In-depth Technical Guide to the Biochemical and Biophysical Profile of **Doxacurium Chloride**

Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class of compounds.^[1] It is utilized in clinical settings, primarily as an adjunct to general anesthesia, to induce skeletal muscle relaxation for surgical procedures, endotracheal intubation, or to facilitate mechanical ventilation.^[2] Synthesized in the 1980s, **doxacurium** was developed to provide profound and sustained neuromuscular blockade with minimal cardiovascular side effects, a feature that distinguishes it from some earlier agents.^{[3][4]} This technical guide provides a comprehensive overview of its chemical, physical, biochemical, and biophysical properties, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Doxacurium chloride is a bis-quaternary benzylisoquinolinium diester.^[4] It is a complex molecule existing as a mixture of three trans, trans stereoisomers: a meso form and a pair of enantiomers (dl pair).^{[5][6]} Its structure contributes to its high potency and long duration of action. The compound is highly water-soluble and does not readily cross the lipid bilayer, as indicated by its n-octanol:water partition coefficient of 0.^[5]

Table 1: Physicochemical Properties of **Doxacurium** Chloride

Property	Value	Reference(s)
Chemical Name	[1 α ,2 β (1'S,2'R)]-2,2' -[(1,4-dioxo-1,4-butanediyl)bis(oxy-3,1-propanediyl)]bis[1,2,3,4-tetrahydro-6,7,8-trimethoxy-2- methyl-1-[(3,4,5-trimethoxyphenyl)methyl]i soquinolinium] dichloride	[5]
Molecular Formula	C ₅₆ H ₇₈ Cl ₂ N ₂ O ₁₆	[7][8]
Molecular Weight	1106.14 g/mol	[7][8][9]
Appearance	White to off-white amorphous solid	[10]
Solubility	>100 mg/mL in distilled water; very soluble in ethanol	[10]
Decomposition Temp.	Approximately 160°C	[10]
n-Octanol:Water Partition Coefficient	0	[5]

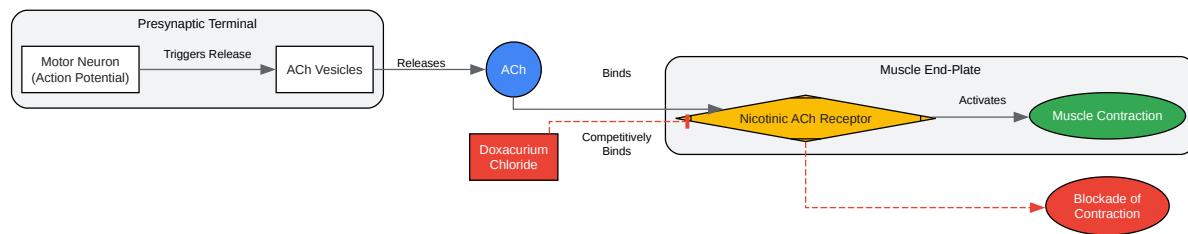
| pH (1 mg/mL solution) | 3.9 to 6.0 | [10] |

Biochemical Profile

Mechanism of Action

Doxacurium chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[11] By binding to these receptors, it prevents acetylcholine (ACh) from depolarizing the postsynaptic membrane, thereby inhibiting muscle contraction.[5][12] This non-depolarizing mechanism of action is reversible and can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, which is typically achieved by administering acetylcholinesterase inhibitors

like neostigmine.[1][10] In addition to its primary activity, **doxacurium** has been identified as a muscarinic acetylcholine receptor M2 antagonist.[9]

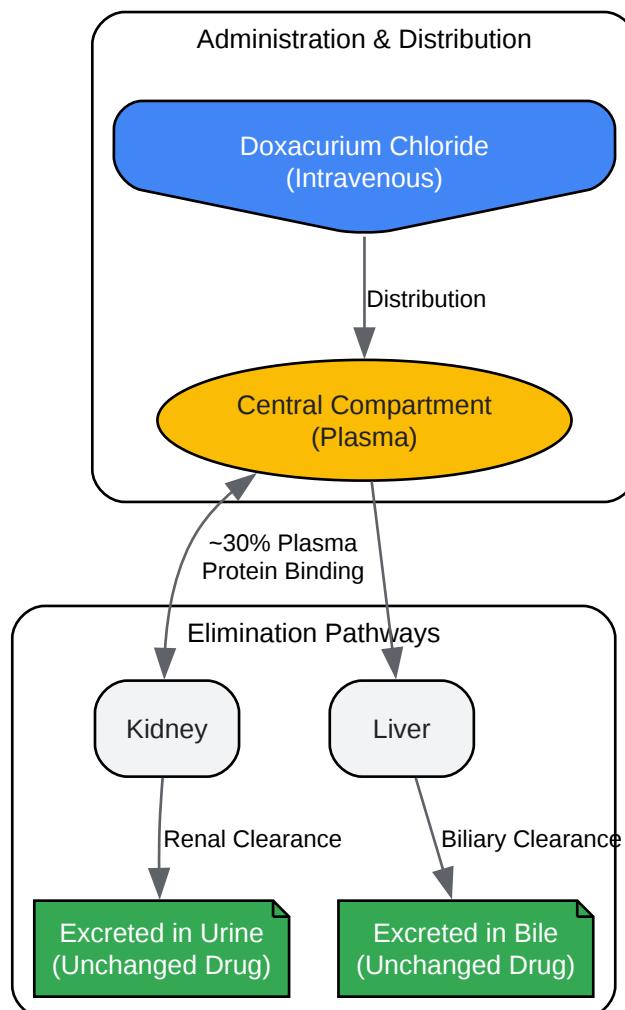


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Caption: Mechanism of action of **doxacurium** at the neuromuscular junction.

Metabolism and Elimination

Doxacurium chloride is characterized by its limited metabolism. In vitro studies using fresh human plasma have shown that it is not metabolized, and it is minimally hydrolyzed by plasma cholinesterase.[4][5][9] The drug also does not undergo Hofmann elimination, a degradation pathway common to some other benzylisoquinolinium compounds.[6] Elimination occurs primarily through the excretion of the unchanged drug via two main pathways: renal (urine) and hepatobiliary (bile).[5][10][13] In healthy adults, approximately 24% to 38% of an administered dose is recovered as the parent drug in urine within 6 to 12 hours.[5][10]

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Caption: Primary elimination pathways for unchanged **doxacurium** chloride.

Biophysical and Pharmacodynamic Profile

Potency and Efficacy

Doxacurium is a highly potent neuromuscular blocker. The average ED₉₅ (the dose required to produce 95% suppression of the adductor pollicis muscle twitch response) is approximately 0.025 mg/kg in adults under balanced anesthesia.[2][10] Its potency is estimated to be 2.5 to 3 times that of pancuronium and 10 to 12 times that of metocurine.[10][12] A key characteristic of **doxacurium** is its cardiovascular stability; doses up to 0.08 mg/kg (~3 x ED₉₅) do not produce dose-related effects on mean arterial blood pressure or heart rate, nor do they cause significant histamine release.[4][5]

Table 2: Pharmacodynamic Profile of **Doxacurium** Chloride in Adults (Balanced Anesthesia)

Parameter	Dose (mg/kg)	Value (mean)	Range	Reference(s)
ED ₉₅	N/A	0.025 mg/kg	0.020 - 0.033	[2][10]
Time to Max. Block	0.025	7.7 - 11.2 min	5 - 16	[5][10]
	0.05	4 - 5 min	N/A	[10]
Clinical Duration (to 25% recovery)	0.025	~55-60 min	9 - 145	[10][14]
	0.03	~30 min	N/A	[2]
	0.05	~100 min	39 - 232	[14]

|| 0.08 | ~160 min | 110 - 338 ||[14] ||

Pharmacokinetics

Doxacurium chloride is administered intravenously. It exhibits a low degree of plasma protein binding, at approximately 30%.[\[5\]\[10\]](#) Its pharmacokinetics are generally linear, meaning plasma concentrations are proportional to the administered dose.[\[5\]](#) The elimination half-life is significantly prolonged in patients with renal failure, reflecting the importance of the kidneys in its clearance.

Table 3: Pharmacokinetic Parameters of **Doxacurium** Chloride (0.015 mg/kg dose)

Patient Group	t _{1/2} elimination (min)	Volume of Distribution (V _{dss} , L/kg)	Plasma Clearance (mL/min/kg)	Reference(s)
Healthy Young Adult	99 (48-193)	0.22 (0.11-0.43)	2.66 (1.35-6.66)	[5][15]
End-Stage Renal Disease	221 (84-592)	0.27 (0.17-0.55)	1.23 (0.48-2.40)	[5][15]
End-Stage Liver Disease	115 (69-148)	0.29 (0.17-0.35)	2.30 (1.96-3.05)	[5][15]

Values are presented as mean (range).

Table 4: Pharmacokinetic Parameters in Young vs. Elderly Patients (0.025 mg/kg dose)

Parameter	Young Adults (22-49 yr)	Elderly (67-72 yr)	Reference(s)
t _{1/2} elimination (min)	Not specified	96 (\pm 20)	[16]
Volume of Distribution (V _{dss} , mL/kg)	150 (\pm 40.0)	220 (\pm 80.2)	[16]
Plasma Clearance (mL/min/kg)	Not specified	2.47 (\pm 0.69)	[16]

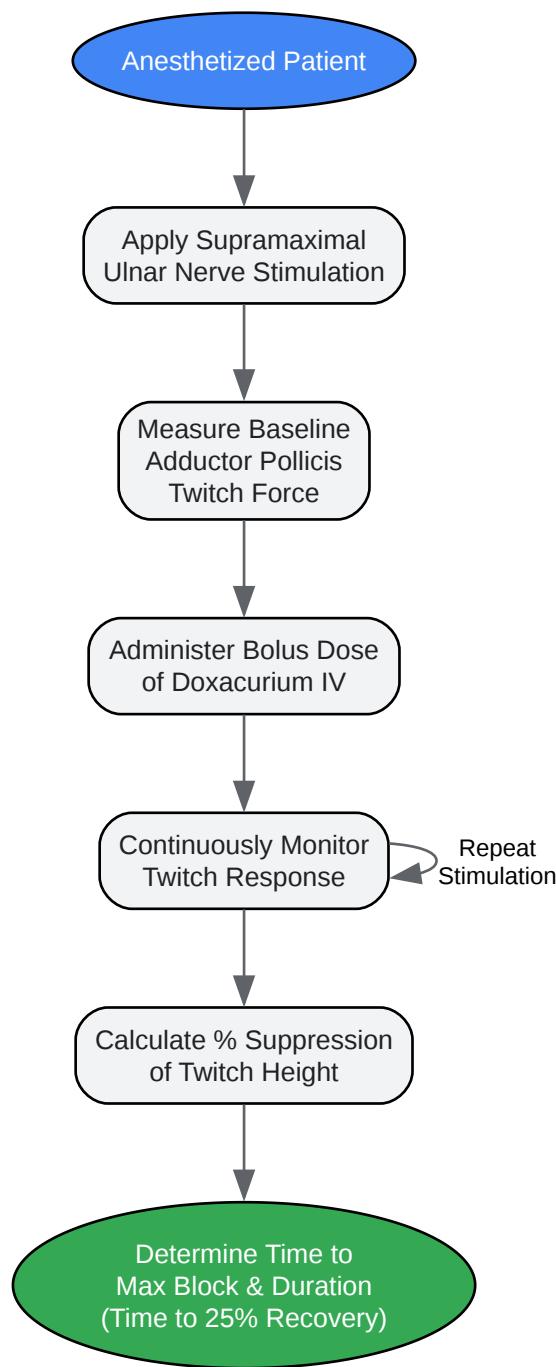
Values are presented as mean (\pm SD).

Key Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade (Human)

The potency (ED₉₅) and duration of action of neuromuscular blocking agents like **doxacurium** are quantified in anesthetized patients by measuring the evoked muscle response to nerve stimulation.[17]

- Methodology:
 - The patient is anesthetized.
 - Stimulating electrodes are placed over a peripheral motor nerve, typically the ulnar nerve at the wrist.
 - A transducer is attached to the corresponding muscle (e.g., the adductor pollicis of the thumb) to measure the force of contraction (twitch response).
 - A baseline twitch height is established using a specific stimulation pattern (e.g., single twitch at 0.15 Hz or train-of-four).[4]
 - **Doxacurium** chloride is administered intravenously in incremental doses.
 - The percentage of twitch height suppression is recorded after each dose.
 - A dose-response curve is generated to calculate the ED₉₅. The time from injection to maximum block (onset) and the time to recovery of the twitch height to 25% of baseline (clinical duration) are also measured.[10]



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Caption: Experimental workflow for determining pharmacodynamics in humans.

Pharmacokinetic Analysis Protocol

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and elimination (ADME) profile of a drug.

- Methodology:
 - Following ethical approval and informed consent, a specific bolus dose of **doxacurium** (e.g., 15 µg/kg) is administered to subjects.[15]
 - Serial blood samples are collected at predetermined time points over several hours (e.g., 6 hours).[15]
 - Plasma is separated from the blood samples.
 - The concentration of **doxacurium** in the plasma is quantified using a sensitive and specific assay, such as capillary gas chromatography.[15]
 - Plasma concentration versus time data is plotted.
 - Pharmacokinetic parameters (e.g., elimination half-life, volume of distribution, clearance) are calculated using noncompartmental analysis based on statistical moments.[15]

In Vitro Metabolism Assay

This assay determines if a compound is metabolized by plasma enzymes.

- Methodology:
 - Fresh human plasma is obtained.
 - **Doxacurium** chloride is added to the plasma and incubated under physiological conditions (e.g., 37°C).
 - Samples are taken at various time points.
 - The concentration of the parent drug is measured to determine if it decreases over time, which would indicate metabolism or degradation. For **doxacurium**, such studies showed it is not metabolized in plasma.[5]

Conclusion

Doxacurium chloride possesses a distinct biochemical and biophysical profile. Its high potency, non-depolarizing mechanism of action, and long duration are direct consequences of its complex benzylisoquinolinium structure. Key features include a lack of significant metabolism, with elimination occurring via renal and biliary excretion of the unchanged drug. Furthermore, its notable cardiovascular stability and minimal histamine release make it a suitable agent for prolonged surgical procedures, particularly in high-risk patient populations.^[1] The detailed understanding of its pharmacokinetics and pharmacodynamics in various patient populations is critical for its safe and effective clinical application.

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